2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid
Description
Chemical Structure: The compound features a thiazolidinone core (4-oxo-2-thioxo substitution), conjugated with an indolin-2-one moiety via a ylidene linkage. A dodecyl (C12) chain is attached to the nitrogen at position 3 of the thiazolidinone ring, while an acetic acid group is linked to the indolinone nitrogen (CAS: 609795-50-8).
For the target compound, the dodecyl chain likely originates from a 3-alkylation step during thiazolidinone formation.
Properties
CAS No. |
609795-50-8 |
|---|---|
Molecular Formula |
C25H32N2O4S2 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-[(3Z)-3-(3-dodecyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C25H32N2O4S2/c1-2-3-4-5-6-7-8-9-10-13-16-26-24(31)22(33-25(26)32)21-18-14-11-12-15-19(18)27(23(21)30)17-20(28)29/h11-12,14-15H,2-10,13,16-17H2,1H3,(H,28,29)/b22-21- |
InChI Key |
QWTZMZTVAHCNML-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)O)/SC1=S |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)O)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid involves multiple steps, typically starting with the preparation of the thiazolidinone and indolinone intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including those related to the compound . The following points summarize findings regarding its antimicrobial efficacy:
- Broad-Spectrum Activity : Compounds similar to 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited activity surpassing that of conventional antibiotics like ampicillin and streptomycin by 10–50 fold .
- Minimum Inhibitory Concentration (MIC) : The most active compounds demonstrated MIC values as low as 0.004–0.03 mg/mL against sensitive bacterial strains . This suggests a high potency that could be advantageous in clinical settings.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | MIC (mg/mL) | Active Against | Notes |
|---|---|---|---|
| Compound A | 0.004 | Enterobacter cloacae | Most sensitive strain |
| Compound B | 0.008 | Staphylococcus aureus | Effective against MRSA |
| Compound C | 0.03 | Escherichia coli | Most resistant strain |
Antifungal Properties
In addition to antibacterial effects, thiazolidinone derivatives have also exhibited antifungal properties:
- Efficacy Against Fungi : The compound has shown good to excellent antifungal activity with MIC values ranging from 0.004–0.06 mg/mL, indicating its potential for treating fungal infections .
Antitumor Activity
The thiazolidinone core structure is associated with various pharmacological activities, including antitumor effects:
- Mechanism of Action : Research indicates that these compounds may act as dual inhibitors of cyclooxygenase enzymes (COX-1/COX-2) and lipoxygenase (5-LOX), which are implicated in cancer progression . This dual inhibition can potentially lead to reduced tumor growth and metastasis.
Computational Studies
Computational modeling has been employed to predict the biological activity of thiazolidinone derivatives:
- Molecular Docking : Studies using molecular docking techniques have provided insights into the binding affinities of these compounds with target proteins involved in bacterial resistance mechanisms and tumor growth . Such studies are crucial for optimizing the chemical structure for enhanced efficacy.
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis pathways and structure activity relationships is vital for developing new derivatives:
- Synthesis Routes : The synthesis typically involves reactions between various aldehydes and thiazolidinones under specific conditions, yielding compounds with diverse substituents that affect their biological activity .
- SAR Insights : Changes in substituents on the thiazolidinone ring significantly influence the antimicrobial and antitumor activities, highlighting the importance of structural modifications in drug design .
Mechanism of Action
The mechanism of action of 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Pharmacological Activity
Key Differences and Implications
Lipophilicity : The dodecyl chain in the target compound increases membrane permeability compared to allyl or phenyl derivatives, but may reduce aqueous solubility.
Bioactivity : Phthalimide-containing analogues () show stronger anti-inflammatory effects due to π-π stacking with COX-2, whereas indole-based derivatives () excel in antimicrobial activity.
Synthetic Complexity : The dodecyl chain introduces challenges in purification compared to smaller alkyl/aryl groups.
Biological Activity
The compound 2-(3-(3-Dodecyl-4-oxo-2-thioxothiazolidin-5-ylidene)-2-oxoindolin-1-yl)acetic acid is a novel derivative that combines structural features of thiazolidine and oxindole frameworks, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 355.45 g/mol
- CAS Number : Not specifically listed in the provided results but can be derived from its components.
The compound features a dodecyl chain, which is significant for enhancing lipophilicity and potentially improving membrane permeability.
Biological Activity Overview
Research indicates that derivatives of thiazolidine and oxindole exhibit a variety of biological activities, including:
- Antidiabetic Effects : Compounds containing thiazolidine rings have been studied for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications. The compound may share similar properties due to its structural analogies with known aldose reductase inhibitors .
- Anticancer Potential : The oxindole moiety has been linked to anticancer activities. Studies have shown that oxindole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Research on thiazolidine derivatives suggests potential antimicrobial properties, making them candidates for further investigation as antibacterial or antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Modification of the Dodecyl Chain : Variations in the length and saturation of the alkyl chain can significantly affect the lipophilicity and biological activity. Longer chains may enhance membrane penetration but could also affect solubility.
- Substituents on the Thiazolidine Ring : Different functional groups attached to the thiazolidine ring can modulate the inhibitory effects on aldose reductase and other enzymes. For instance, introducing electron-withdrawing groups may enhance potency .
Case Studies and Research Findings
Several studies have investigated related compounds with promising results:
- Aldose Reductase Inhibition : A study compared various thiazolidine derivatives, revealing that certain modifications led to submicromolar IC₅₀ values against aldose reductase, suggesting that similar modifications might enhance the activity of our compound .
- Cytotoxicity Assessments : In vitro studies on related oxindole derivatives demonstrated low cytotoxicity against HepG2 liver cancer cells, indicating a favorable safety profile that could be mirrored in our compound .
- Molecular Docking Studies : Computational studies have identified key interactions between thiazolidine derivatives and aldose reductase, highlighting residues critical for binding affinity. Such insights can guide modifications to enhance efficacy .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
